1-(2,4-dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
1-(2,4-Dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. This compound is characterized by the presence of a dichlorobenzyl group attached to the indole ring, which is further substituted with a methyl group and an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2,4-dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 2-methylindole in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper compounds .
Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may include steps like chloromethylation, followed by catalytic oxidation and purification through crystallization or chromatography .
Chemical Reactions Analysis
1-(2,4-Dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals
Mechanism of Action
The mechanism by which 1-(2,4-dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their structure and function. This can lead to the inhibition of certain biological processes, such as cell division or microbial growth. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
1-(2,4-Dichlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
1-(2,4-Dichlorobenzyl)piperazine: Studied for its potential therapeutic applications.
Di-2,4-dichlorobenzyltin complexes: Investigated for their anticancer activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO/c1-11-15(10-21)14-4-2-3-5-17(14)20(11)9-12-6-7-13(18)8-16(12)19/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYQLXITVZIGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165381 | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92407-87-9 | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92407-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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